Boc-D-Pro-OSu
CAS No.: 102185-34-2
Cat. No.: VC21543368
Molecular Formula: C14H20N2O6
Molecular Weight: 312,32 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 102185-34-2 |
---|---|
Molecular Formula | C14H20N2O6 |
Molecular Weight | 312,32 g/mole |
IUPAC Name | 1-O-tert-butyl 2-O-(2,5-dioxopyrrolidin-1-yl) (2R)-pyrrolidine-1,2-dicarboxylate |
Standard InChI | InChI=1S/C14H20N2O6/c1-14(2,3)21-13(20)15-8-4-5-9(15)12(19)22-16-10(17)6-7-11(16)18/h9H,4-8H2,1-3H3/t9-/m1/s1 |
Standard InChI Key | DICWIJISMKZDDY-SECBINFHSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)ON2C(=O)CCC2=O |
SMILES | CC(C)(C)OC(=O)N1CCCC1C(=O)ON2C(=O)CCC2=O |
Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1C(=O)ON2C(=O)CCC2=O |
Boc-D-Pro-OSu, also known as tert-butoxycarbonyl-D-proline N-hydroxysuccinimide ester, is a crucial compound in peptide synthesis and drug development. It serves as a valuable building block for incorporating D-proline residues into peptides, which can enhance the stability and bioactivity of the resulting peptides. This compound is widely used in research focused on peptide synthesis, drug development, bioconjugation, protein engineering, and structural biology studies .
Applications in Peptide Synthesis
Boc-D-Pro-OSu is primarily used in peptide synthesis to incorporate D-proline residues. This is significant because D-proline can alter the conformation and stability of peptides, potentially enhancing their biological activity. The N-hydroxysuccinimide (OSu) moiety facilitates the formation of stable amide bonds with amino acids, which is crucial for synthesizing peptides with precise sequences .
Role in Drug Development
In pharmaceutical research, Boc-D-Pro-OSu is utilized to create proline-containing compounds that can lead to novel therapeutics. The incorporation of D-proline residues can improve the pharmacokinetic properties of peptides, making them more suitable for drug development .
Bioconjugation and Protein Engineering
The N-hydroxysuccinimide group in Boc-D-Pro-OSu facilitates the conjugation of biomolecules, making it ideal for creating targeted drug delivery systems or labeling proteins for imaging applications. Additionally, researchers leverage this compound to modify proteins, enhancing their properties for specific applications in biotechnology and medicine .
Research Findings
Recent studies have highlighted the importance of Boc-D-Pro-OSu in structural biology research. It aids in the study of protein folding and interactions, providing insights into the structural dynamics of proteins that are crucial for understanding biological processes .
Comparison with Similar Compounds
While Boc-D-Pro-OSu is unique due to its ability to introduce D-proline residues, other compounds like Boc-L-proline OSu and Boc-Gly-OSu serve similar roles in peptide synthesis but with different structural implications.
Compound | Unique Feature | Application Area |
---|---|---|
Boc-D-Pro-OSu | Introduces D-proline residues | Advanced medicinal chemistry |
Boc-L-proline OSu | Incorporates L-proline residues | General peptide synthesis |
Boc-Gly-OSu | Simpler structure, often used for flexible linkages | Peptide synthesis |
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